2-Furanpropanoic acid, 5-nitro-

Antiparasitic Schistosomiasis Structure-Activity Relationship

This crystalline nitrofuran derivative (C₇H₇NO₅, MW 185.13) features a saturated propanoic acid side chain, delivering a LogP of 1.73—higher than 5-nitro-2-furoic acid (1.41) for improved membrane permeability. The flexible two-carbon spacer enables amide or ester library synthesis for SAR exploration, while the saturated linkage eliminates antischistosomal activity, making it an essential negative control compound. Its lower melting point (~160°C) facilitates recrystallization and solid-state processing compared to higher-melting acrylic analogs (238–240°C).

Molecular Formula C7H7NO5
Molecular Weight 185.13 g/mol
CAS No. 38898-06-5
Cat. No. B13532348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furanpropanoic acid, 5-nitro-
CAS38898-06-5
Molecular FormulaC7H7NO5
Molecular Weight185.13 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])CCC(=O)O
InChIInChI=1S/C7H7NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1,3H,2,4H2,(H,9,10)
InChIKeyYOYKRMULSQTSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-furanpropanoic Acid (CAS 38898-06-5): Chemical Identity and Baseline Procurement Profile


2-Furanpropanoic acid, 5-nitro- (CAS 38898-06-5), systematically named 3-(5-nitrofuran-2-yl)propanoic acid, is a crystalline nitrofuran derivative (C₇H₇NO₅, MW 185.13 g/mol) featuring a 5-nitrofuran ring linked to a propanoic acid side chain . Unlike 5-nitro-2-furoic acid (carboxylic acid directly attached to furan) or 5-nitro-2-furylacrylic acid (α,β-unsaturated side chain), the saturated propanoic acid moiety confers distinct physicochemical properties and biological activity profiles that are critical for reproducible research outcomes .

Why 5-Nitro-2-furanpropanoic Acid Cannot Be Substituted with Other 5-Nitrofuran Analogs in Research and Industrial Applications


5-Nitrofuran derivatives exhibit markedly divergent biological activities and physicochemical properties based on the nature of the substituent at the 2-position of the furan ring [1]. Simple replacement of 5-nitro-2-furanpropanoic acid with 5-nitro-2-furoic acid or 5-nitro-2-furylacrylic acid leads to altered lipophilicity, hydrogen-bonding capacity, and metabolic stability, which in turn impact in vitro potency, in vivo pharmacokinetics, and synthetic utility [2]. The following evidence quantifies these critical differences to inform compound selection and procurement decisions.

Quantitative Differentiation of 5-Nitro-2-furanpropanoic Acid from Closest Analogs: A Comparative Evidence Guide


Antischistosomal Activity: Propionic Acid Derivatives Are Inactive Relative to Acrylic Acid Amides

In a direct in vivo comparison using mice infected with Schistosoma mansoni, amides of 3-(5-nitro-2-furyl)propionic acid (the target compound class) were devoid of antischistosomal activity, whereas corresponding amides of 3-(5-nitro-2-furyl)acrylic acid exhibited high antiparasitic efficacy [1]. This finding demonstrates that the saturated propanoic acid side chain abolishes the therapeutic potential observed for the vinyl (acrylic) analog, underscoring the inability to substitute one 5-nitrofuran derivative for another in antiparasitic screening campaigns.

Antiparasitic Schistosomiasis Structure-Activity Relationship

Lipophilicity (LogP): 5-Nitro-2-furanpropanoic Acid Exhibits Higher LogP than 5-Nitro-2-furoic Acid

The calculated octanol-water partition coefficient (LogP) of 5-nitro-2-furanpropanoic acid is 1.73 , significantly higher than that of 5-nitro-2-furoic acid (LogP = 1.41) . This 0.32 log unit difference corresponds to an approximately 2-fold increase in lipophilicity, which can affect membrane permeability, protein binding, and in vivo distribution. Researchers requiring a 5-nitrofuran building block with moderately increased hydrophobicity should select the propanoic acid derivative over the furoic acid analog.

Physicochemical Properties Drug Design Lipophilicity

Melting Point: 5-Nitro-2-furanpropanoic Acid Melts at Significantly Lower Temperature than Acrylic Acid Analog

5-Nitro-2-furanpropanoic acid exhibits a melting point of approximately 160°C , which is substantially lower than that of 5-nitro-2-furylacrylic acid (238-240°C) . This ~80°C difference in melting point reflects the absence of the conjugated vinyl system and impacts thermal stability, solubility in organic solvents, and suitability for solid-dispersion formulations or hot-melt extrusion. Procurement decisions for synthetic intermediates requiring lower melting point solids should favor the propanoic acid derivative.

Solid-State Properties Formulation Handling

Synthetic Utility: 5-Nitro-2-furanpropanoic Acid Serves as a Versatile Intermediate for Amide and Ester Derivatives

The propanoic acid side chain of 5-nitro-2-furanpropanoic acid enables straightforward conversion to amides and esters via standard coupling chemistry, a feature exploited in the synthesis of antischistosomal and antibacterial screening libraries [1][2]. In contrast, 5-nitro-2-furoic acid (carboxylic acid directly on furan) and 5-nitro-2-furylacrylic acid (vinylogous acid) exhibit different reactivity and conformational preferences. Specifically, amides of 3-(5-nitro-2-furyl)propionic acid have been prepared and tested in vivo, demonstrating the compound's value as a synthetic handle for generating focused nitrofuran libraries [1].

Organic Synthesis Building Block Derivatization

Defined Application Scenarios for 5-Nitro-2-furanpropanoic Acid Based on Comparative Evidence


Antiparasitic Probe Synthesis Where Reduced Activity Is Desirable

As shown in Section 3, propionic acid derivatives of 5-nitrofuran lack the antischistosomal activity of their acrylic acid counterparts [1]. This property makes 5-nitro-2-furanpropanoic acid an ideal starting material for synthesizing negative control compounds or for exploring the structural determinants of 5-nitrofuran bioactivity in structure-activity relationship (SAR) studies. Researchers can use this compound to confirm that observed biological effects are specific to the vinyl-containing pharmacophore rather than to the nitrofuran core alone.

Building Block for Lipophilicity-Optimized Nitrofuran Derivatives

With a LogP of 1.73, 5-nitro-2-furanpropanoic acid provides a moderately lipophilic scaffold that is more hydrophobic than 5-nitro-2-furoic acid (LogP 1.41) [1]. Medicinal chemists seeking to improve membrane permeability or to tune the distribution coefficient of nitrofuran-based inhibitors can use this compound as a starting point for further derivatization, confident in its distinct physicochemical profile relative to other commercially available 5-nitrofuran acids.

Synthesis of Nitrofuran Amide Libraries with Defined Spacer Length

The propanoic acid side chain offers a flexible, two-carbon spacer between the 5-nitrofuran pharmacophore and appended groups (e.g., amines, alcohols). This spacing is distinct from the direct attachment in 5-nitro-2-furoic acid and the rigid, conjugated linkage in 5-nitro-2-furylacrylic acid [1]. Researchers engaged in parallel synthesis or combinatorial chemistry can use 5-nitro-2-furanpropanoic acid to generate amide or ester libraries that explore conformational and electronic effects on target binding, as demonstrated in antischistosomal and antibacterial studies.

Solid-Form Screening and Crystallization Studies

The relatively low melting point (~160°C) of 5-nitro-2-furanpropanoic acid, compared to the acrylic acid analog (238-240°C) [1], facilitates recrystallization and melt-based processing. Formulation scientists and solid-state chemists can employ this compound in co-crystal screening or hot-melt extrusion studies without the thermal decomposition risks associated with higher-melting nitrofuran derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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